molecular formula C8H9ClIN3O B1434191 4-(3-Chloro-5-iodopyrazin-2-yl)morpholine CAS No. 1704064-39-0

4-(3-Chloro-5-iodopyrazin-2-yl)morpholine

Cat. No. B1434191
CAS RN: 1704064-39-0
M. Wt: 325.53 g/mol
InChI Key: UHDRDVSYKIMIGC-UHFFFAOYSA-N
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Description

“4-(3-Chloro-5-iodopyrazin-2-yl)morpholine” is a chemical compound with the molecular formula C8H9ClIN3O and a molecular weight of 325.53 g/mol . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of morpholines, including “this compound”, often starts from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .


Molecular Structure Analysis

The molecular structure of morpholine, a six-membered aliphatic heterocyclic compound, has been studied using infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .


Chemical Reactions Analysis

Morpholines, including “this compound”, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .

Scientific Research Applications

Synthesis and Biological Activity

4-(3-Chloro-5-iodopyrazin-2-yl)morpholine is a chemical compound with potential applications in the synthesis of biologically active molecules. It has been utilized in the development of various derivatives with significant biological activities. For instance, the compound has been involved in the synthesis of 3-amino- and 5-aminopyrazoles, which demonstrated strong anticonvulsant effects, particularly in the Maximal Electroshock Seizure (MES) test, highlighting its potential in epilepsy treatment research (Hans‐Joachim Lankau et al., 1999). Furthermore, its derivatives, synthesized through selective Suzuki-Miyaura cross-coupling reactions, have shown promise as intermediates of potential PI3K inhibitors, suggesting applications in cancer therapy research (Yanhong Chen, Chunhao Yang, Yuyuan Xie, 2009).

Chemical Synthesis and Characterization

The compound also plays a crucial role in the chemical synthesis and characterization of novel molecules. It has been involved in the preparation of hydrochloric acid salts of 3-(morpholin-4-yl)propionic acid, which are key intermediates for synthesizing biologically active heterocyclic compounds. These intermediates are essential for developing new drugs and understanding their mechanisms of action (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).

Potential in Drug Development

Additionally, the structure and reactivity of this compound derivatives have been explored for their potential in drug development. For example, the synthesis and biological evaluation of specific derivatives as molluscicidal agents indicate their potential in developing environmentally friendly pesticides. These studies also involve detailed X-ray analysis to understand the molecular geometry, which is crucial for designing more effective compounds (Duan et al., 2014).

Antimicrobial and Antioxidant Activities

Research has also been conducted on the synthesis, characterization, and biological activity evaluation of derivatives, revealing significant antimicrobial and antioxidant activities. These findings are crucial for the development of new therapeutic agents with potential applications in treating infections and oxidative stress-related diseases (Mamatha S.V et al., 2019).

properties

IUPAC Name

4-(3-chloro-5-iodopyrazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClIN3O/c9-7-8(11-5-6(10)12-7)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDRDVSYKIMIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(N=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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